tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate
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Overview
Description
tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate: is an organic compound with the molecular formula C11H11Cl2N3O2 It is a derivative of pyrrolopyrimidine, a class of compounds known for their diverse biological activities
Preparation Methods
The synthesis of tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate typically involves the reaction of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures, which are of interest in medicinal chemistry.
Scientific Research Applications
tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar compounds to tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate include:
tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate: This compound has a similar structure but with a carboxylate group instead of an acetate group.
tert-butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate: This compound has a similar pyrrolopyrimidine core but differs in the substitution pattern and functional groups.
Biological Activity
Tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies focusing on its efficacy as an anticancer agent and other biological effects.
- Molecular Formula : C₁₁H₁₃Cl₂N₃O₂
- Molecular Weight : 290.15 g/mol
- CAS Number : 903129-71-5
Research indicates that compounds related to pyrrolo[3,2-d]pyrimidines exhibit various biological activities, primarily through inhibition of specific enzymes and pathways involved in cancer proliferation and metastasis. The compound has been shown to inhibit focal adhesion kinase (FAK) and Pyk2, which play critical roles in cellular signaling related to tumor growth and invasion .
Enzyme Inhibition
- FAK and Pyk2 Inhibition : These kinases are involved in cell motility and survival; their inhibition can lead to reduced tumor growth and metastasis.
- Antifolate Activity : Similar compounds have demonstrated antifolate properties by inhibiting enzymes such as GARFTase and AICARFTase, crucial for purine nucleotide biosynthesis .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies:
Study 1: Antitumor Efficacy
A study investigated the antiproliferative effects of a related pyrrolo[3,2-d]pyrimidine derivative on human tumor cell lines. The results indicated significant growth inhibition correlated with increased apoptosis markers. The mechanism was linked to the inhibition of folate receptor-mediated uptake, leading to S-phase accumulation in the cell cycle .
Study 2: Inhibition of Kinase Activity
Another research focused on the inhibitory effects on FAK and Pyk2 in various cancer models. The findings revealed that treatment with tert-butyl derivatives resulted in decreased cell motility and invasion capabilities, suggesting a potential therapeutic application in metastatic cancers .
Research Findings
Recent investigations have highlighted the compound's potential as a dual inhibitor of key metabolic pathways essential for cancer cell survival. The following table summarizes key findings from recent studies:
Properties
Molecular Formula |
C12H13Cl2N3O2 |
---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
tert-butyl 2-(2,4-dichloropyrrolo[3,2-d]pyrimidin-5-yl)acetate |
InChI |
InChI=1S/C12H13Cl2N3O2/c1-12(2,3)19-8(18)6-17-5-4-7-9(17)10(13)16-11(14)15-7/h4-5H,6H2,1-3H3 |
InChI Key |
RUVSHRJHPCAUFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC2=C1C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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